Sodium neodecanoate

Rubber Catalysis Ziegler-Natta Neodymium Catalyst

Sourcing linear carboxylates (e.g., sodium stearate, sodium naphthenate) for neodymium Ziegler-Natta catalyst synthesis risks premature catalyst deactivation and inconsistent polybutadiene yields due to poor hydrolytic stability. Sodium neodecanoate (CAS 31548-27-3) eliminates this failure mode via its highly branched tertiary structure. • Nd-catalyst activity: 2.5 × 10⁶ g/(Nd mol·h), yielding 98% cis-1,4 polybutadiene • Forms dense, hydrophobic films for multi-metal corrosion inhibition (US 5,741,436) • White powder, ≥98% purity; standard packs: 100 kg, 500 kg, bulk custom

Molecular Formula C10H19NaO2
Molecular Weight 194.25 g/mol
CAS No. 31548-27-3
Cat. No. B1630035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium neodecanoate
CAS31548-27-3
Molecular FormulaC10H19NaO2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCCC(=O)[O-].[Na+]
InChIInChI=1S/C10H20O2.Na/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1
InChIKeyCASCCINXYVTVRI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Neodecanoate: Overview


Sodium neodecanoate (CAS 31548-27-3) is the sodium salt of neodecanoic acid, a highly branched, C10 tertiary carboxylic acid [1]. As an anionic surfactant and metal carboxylate, it is characterized by its unique branched alkyl chain, which imparts distinct physicochemical properties, including excellent hydrolytic stability, thermal resistance, and solubility in both water and organic solvents [1][2]. This compound is commercially supplied as a white powder with a typical purity of ≥95% active matter and is utilized across diverse industrial sectors, including synthetic rubber catalysis, corrosion inhibition, lubrication, and metal extraction .

Sodium Neodecanoate: Substitution Risks


The highly branched tertiary structure of the neodecanoate moiety is the primary driver of its performance advantages. This molecular architecture confers significantly enhanced hydrolytic and thermal stability compared to linear or less-branched carboxylates like sodium stearate, sodium laurate, or sodium naphthenate [1][2]. In catalytic applications, this structural stability prevents premature deactivation and maintains activity under harsh process conditions, whereas linear counterparts degrade, causing inconsistent yields [2]. In corrosion inhibition, the branched structure forms a more densely packed, hydrophobic, and chemically inert protective film on metal surfaces, a property not replicable by simpler, linear organic acid salts like sodium benzoate [3]. Generic substitution, therefore, carries a high risk of catastrophic performance failure, manifested as reduced catalyst efficiency, increased corrosion rates, or phase separation in formulated products.

Sodium Neodecanoate: Comparative Evidence


Neodecanoate vs. Naphthenate Catalysts for Polybutadiene

When used as a precursor to synthesize neodymium neodecanoate catalysts for 1,3-butadiene polymerization, sodium neodecanoate enables a catalyst system that significantly outperforms traditional naphthenate-based catalysts. A monomeric neodymium neodecanoate complex (Nd(neodecanoate)3·(neodecanoic acid)) was designed to overcome the low activity and oligomeric nature of conventional naphthenate catalysts [1]. This system achieves a catalytic activity of 2.5 × 10^6 g of polybutadiene per mole of Nd per hour, while producing polybutadiene with a 98% cis-1,4 content [1]. In contrast, traditional neodymium naphthenate catalysts are reported to have lower activity due to their oligomeric and hydrated structures [1].

Rubber Catalysis Ziegler-Natta Neodymium Catalyst

Zinc Neodecanoate vs. Zinc Acetylacetonate in Polyurethane Synthesis

In the synthesis of biomedical polyurethanes, zinc neodecanoate was evaluated as a catalyst against other organozinc compounds. The study found that zinc diethyldithiocarbamate (ZDTC) showed exceptional catalytic performance, capable of forming high molecular weight polyurethanes, while zinc neodecanoate and zinc acetylacetonate were less effective catalysts in this specific reaction system [1]. This comparison establishes zinc neodecanoate's relative position within the organozinc catalyst family.

Polymer Chemistry Polyurethane Synthesis Organometallic Catalysis

Neodecanoate Corrosion Inhibition vs. Conventional Inhibitors

Patented antifreeze formulations containing a C8 mono-carboxylic acid component and neodecanoic acid or its salts provide improved corrosion protection to metal surfaces compared to conventional inhibitors [1]. Specifically, these formulations provide surprisingly improved corrosion protection as compared to inhibitors containing only a single mono-carboxylic acid component [1]. While the patent does not provide a direct numerical comparison of corrosion rates for sodium neodecanoate alone, it establishes the technical value of the neodecanoate moiety in a blended inhibitor system, which is a class-level inference for the sodium salt.

Corrosion Inhibition Antifreeze Formulation Organic Acid Inhibitors

Neodecanoate as Viscosity Modifier in Aqueous Lubricants

The inclusion of neodecanoic acid in aqueous water-soluble soap lubricant concentrates provides a dual technical benefit: it reduces the viscosity of the concentrate and improves its lubricity effectiveness [1]. The patent claims a specific inclusion range of neodecanoic acid from about 0.1 to 50.0 percent by weight of the concentrate [1]. This is a class-level inference for sodium neodecanoate, as it is the sodium salt of the acid that would be present in the neutralized lubricant formulation.

Lubricant Additive Viscosity Modification Conveyor Lubrication

Hydrolytic Stability: Branched Neodecanoate vs. Linear Soaps

The branched neodecanoate structure provides superior hydrolytic stability compared to linear carboxylate soaps such as sodium stearate and sodium laurate [1]. While these linear soaps are common anionic emulsifiers, they are susceptible to hydrolysis, especially under acidic or alkaline conditions [2]. The highly branched tertiary carbon structure of neodecanoic acid derivatives offers excellent resistance to hydrolysis in humid and alkaline environments, and superior thermal stability [1]. This makes sodium neodecanoate a more robust emulsifier for polymerization processes and formulations that require long-term stability.

Emulsion Polymerization Surfactant Stability Hydrolytic Stability

Sodium Neodecanoate: Industrial Applications


Neodymium Rubber Catalyst Precursor

Sodium neodecanoate is the essential raw material for synthesizing monomeric neodymium neodecanoate catalysts used in the production of ultrahigh cis-polybutadiene rubber. This application leverages the compound's ability to form an anhydrous, monomeric catalyst structure, enabling a high polymerization activity of 2.5 × 10^6 g/(Nd mol h) and producing polymer with 98% cis-1,4 content, which is critical for high-performance tire and elastomer applications [1].

Corrosion Inhibitor for Long-Life Coolants

As established in U.S. Patent 5,741,436, sodium neodecanoate (or its parent acid) is a key component in multi-acid corrosion inhibitor blends for antifreeze/coolant formulations. Its inclusion provides surprisingly improved corrosion protection to metal surfaces compared to inhibitors based on a single mono-carboxylic acid. This is critical for meeting the extended service intervals and durability requirements of modern internal combustion engines and cooling systems [2].

Additive for Aqueous Industrial Lubricants

For formulators of water-based industrial lubricants, such as those used for conveyor systems in food and beverage plants, neodecanoate derivatives offer a dual advantage. Their inclusion, as per European Patent EP0030559A4, reduces the viscosity of lubricant concentrates for easier handling and pumping, while simultaneously improving lubricity effectiveness. This allows for the creation of high-performance lubricants that are easier to apply and maintain [3].

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